N-(2-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
N-(2-Methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-based acetamide derivative characterized by a 2-methoxyphenyl group attached to the nitrogen of the acetamide moiety and a 2-methyl-substituted indole ring at the α-carbonyl position.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-16(12-7-3-4-8-13(12)19-11)17(21)18(22)20-14-9-5-6-10-15(14)23-2/h3-10,19H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRSTKMXMGQNER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 2-methylindole with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that combines an indole moiety with a methoxyphenyl group and an oxoacetamide functionality. This structural configuration is believed to contribute to its biological activities, including anticancer and antimicrobial properties.
Scientific Research Applications
-
Anticancer Activity
- Research indicates that N-(2-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound had percent growth inhibitions (PGIs) exceeding 70% against several cancer types, including breast and lung cancers .
-
Antimicrobial Properties
- The compound has been evaluated for its antimicrobial efficacy against common pathogens. Preliminary findings suggest that it possesses significant activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Enzyme Inhibition
Case Study 1: Anticancer Efficacy
A recent study conducted on the compound's anticancer properties involved testing it against various human cancer cell lines. The results indicated:
- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- Results : The compound exhibited PGIs of 75%, 68%, and 72%, respectively, indicating robust anticancer activity.
Case Study 2: Antimicrobial Activity
In a laboratory setting, the compound was tested against multiple bacterial strains:
- Bacterial Strains : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Results : It demonstrated MIC values of 32 µg/mL against E. coli and S. aureus, suggesting strong antimicrobial potential.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Core Indole Modifications
- Adamantane-Substituted Indoles : Compounds such as N-(2-Methoxyphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5h) () replace the 2-methyl group on the indole with a bulky adamantane moiety. This modification enhances lipophilicity and may improve binding to hydrophobic pockets in target proteins, as seen in adamantane derivatives with IC50 values of ~10 µM against HepG2 liver cancer cells .
- 1,2-Dimethylindole Derivatives: 2-(1,2-Dimethyl-1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide () introduces an additional methyl group at the indole’s 1-position. This minor alteration increases molecular weight (322.36 g/mol vs. ~308 g/mol for the target compound) and logP (3.15 vs.
N-Substituent Variations
- Heterocyclic Attachments : In 2-(4-methoxy-1H-indol-3-yl)-N-(thiophen-2-carboxymethyl-3-yl)-2-oxoacetamide (1d) (), the 2-methoxyphenyl group is replaced with a thiophene-containing substituent. This change reduces yield (62% vs. 81.5–91.5% for adamantane derivatives) but introduces sulfur-based hydrogen-bonding capabilities, which may alter target interactions .
- Fluorinated and Chlorinated Derivatives : N-(4-Chloro-2-methylphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5l) () and M5 () incorporate halogens, enhancing electronegativity and resistance to oxidative metabolism. For example, M5 (a chlorobenzyl-substituted analog) is synthesized with 75% yield, demonstrating the feasibility of halogenated derivatives .
Anticancer Activity
- Adamantane Derivatives : Compound 5r (N-substituted adamantane-indol-3-yl-2-oxoacetamide) shows potent anti-proliferative activity against HepG2 cells (IC50 = 10.56 µM) via caspase-8-dependent apoptosis, evidenced by PARP cleavage and caspase-3/8 activation .
- Microtubule Inhibitors : D-24851 (an indole-glyoxylamide analog) demonstrates efficacy against multidrug-resistant tumors without neurotoxicity, highlighting the importance of substituent choice for target specificity .
Physicochemical Properties
| Property | Target Compound (Estimated) | 5h (Adamantane) | 1d (Thiophene) | 1,2-Dimethylindole () |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~308 | 432.5 | 358.4 | 322.36 |
| logP | ~3.0 | 5.2 | 3.5 | 3.15 |
| Hydrogen Bond Donors | 1 | 1 | 2 | 1 |
- logP and Solubility : Adamantane derivatives (logP ~5.2) may face solubility challenges, whereas thiophene and methyl-substituted analogs (logP ~3.0–3.5) strike a balance between lipophilicity and aqueous solubility .
Biological Activity
N-(2-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of the compound's biological activity, including its molecular characteristics, mechanisms of action, and relevant research findings.
Molecular Characteristics
Chemical Structure and Properties
- Molecular Formula: C15H17N O5
- Molecular Weight: 291.30 g/mol
- SMILES Notation: COC(=O)COC(=O)Cc1c(C)[nH]c2ccc(OC)cc12
- IUPAC Name: (2-methoxy-2-oxoethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity:
- Indole derivatives often exhibit inhibitory effects on various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways.
-
Neuroprotective Effects:
- Compounds with indole structures have been shown to possess neuroprotective properties, potentially through modulation of neuroinflammation and oxidative stress.
-
Antitumor Activity:
- Some studies indicate that indole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.
In Vitro Studies
A study focusing on related indole compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may also exhibit similar properties. For instance, a related compound was reported to have an IC50 value indicating effective inhibition of cancer cell proliferation in vitro .
In Vivo Studies
In vivo studies involving indole derivatives have shown promising results in animal models. Specifically, one study highlighted that certain indole-based compounds significantly inhibited tumor growth in a mouse xenograft model of head and neck cancer . These findings suggest that this compound may also possess similar antitumor efficacy.
Neuroinflammation Research
Recent literature has explored the role of TSPO (translocator protein) radioligands in neuroinflammation, where indole derivatives are being investigated for their binding affinity and potential therapeutic effects. For example, compounds with similar structural features demonstrated high specific binding to TSPO, which is implicated in neuroinflammatory processes . This suggests that this compound could be a candidate for further research in neurodegenerative diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H17N O5 |
| Molecular Weight | 291.30 g/mol |
| SMILES Notation | COC(=O)COC(=O)... |
| IUPAC Name | (2-methoxy... |
| Biological Activity | Observed Effect |
|---|---|
| Antitumor Activity | Significant inhibition of tumor growth |
| Neuroprotective Effects | Modulation of neuroinflammation |
| Enzymatic Inhibition | COX and LOX inhibition |
Q & A
Basic: What synthetic methodologies are effective for preparing N-(2-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide?
Methodological Answer:
The compound is synthesized via coupling reactions between indole-derived oxoacetate intermediates and substituted anilines. Key steps include:
- Oxoacetate formation : React 2-methylindole with oxalyl chloride to yield 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride.
- Amide coupling : Use Schotten-Baumann conditions (e.g., aqueous NaOH, dichloromethane) to couple the oxoacetyl chloride with 2-methoxyaniline.
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (e.g., ethanol/water) to isolate the product. Monitor reaction progress via TLC and confirm purity by HPLC (>95%) .
Advanced: How do conformational variations in the solid state impact the compound’s reactivity?
Methodological Answer:
X-ray crystallography reveals that the methoxyphenyl and indole moieties adopt distinct dihedral angles (e.g., 44.5°–77.5°), influencing hydrogen-bonding networks and molecular packing. Use SHELXL for refinement and analyze intermolecular interactions (e.g., N–H⋯O) with Mercury software. Such conformational flexibility may affect solubility and intermolecular reactivity in solid-phase reactions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Confirm the methoxy group (δ ~3.8 ppm in H NMR) and indole protons (δ ~7.0–7.5 ppm). Compare C NMR peaks for carbonyl groups (~165–170 ppm) with analogs in .
- IR : Validate amide C=O stretch (~1680 cm) and N–H bend (~3300 cm).
- Mass Spectrometry : Use ESI/APCI(+) to detect [M+H] and fragmentation patterns. Cross-reference with synthetic intermediates to confirm structure .
Advanced: How can structure-activity relationship (SAR) studies optimize anticancer activity?
Methodological Answer:
- Substituent variation : Replace the 2-methylindole group with halogenated or bulkier substituents (e.g., adamantyl; see ) to enhance cytotoxicity.
- Biological assays : Test derivatives against HepG2, MCF7, and HeLa cell lines using MTT assays. Calculate IC values and correlate with substituent electronic properties (Hammett constants).
- Mechanistic studies : Evaluate caspase-3/8 activation and PARP cleavage via Western blotting to identify apoptosis pathways .
Basic: What are common impurities encountered during synthesis, and how are they resolved?
Methodological Answer:
- Byproducts : Unreacted oxoacetyl chloride or dimerization products (e.g., bis-indole derivatives).
- Detection : Use HPLC with a C18 column (acetonitrile/water mobile phase) to identify impurities.
- Mitigation : Optimize reaction stoichiometry (1.2:1 oxoacetyl chloride:aniline) and use scavengers (e.g., triethylamine) to quench excess acid .
Advanced: How does computational modeling predict binding modes with biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina to simulate interactions with caspase-8 (PDB ID: 3KJQ). Parameterize the compound’s charge states with Gaussian 09 (B3LYP/6-31G*).
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., between the oxoacetamide carbonyl and Arg341) and hydrophobic contacts .
Basic: What solvents and conditions stabilize this compound during storage?
Methodological Answer:
- Storage : Store at –20°C in amber vials under argon. Use anhydrous DMSO for biological assays to prevent hydrolysis.
- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC quantification .
Advanced: How can crystallographic twinning complicate structural analysis, and how is it resolved?
Methodological Answer:
- Detection : Use PLATON to check for twinning ratios. For SHELXL refinement, apply TWIN/BASF commands.
- Resolution : Collect high-resolution data (≤1.0 Å) at synchrotron facilities. For twinned data, use HKL-3000 for integration and scaling .
Basic: What in vitro assays are suitable for preliminary toxicity screening?
Methodological Answer:
- Cytotoxicity : MTT assay on non-cancerous cell lines (e.g., HEK293) at 10–100 μM.
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
Advanced: How do electronic effects of substituents influence spectroscopic signatures?
Methodological Answer:
- DFT calculations : Simulate NMR chemical shifts (GIAO method) and compare with experimental data.
- UV-Vis : Measure in ethanol; methoxy groups induce bathochromic shifts (~10 nm) due to conjugation with the indole π-system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
